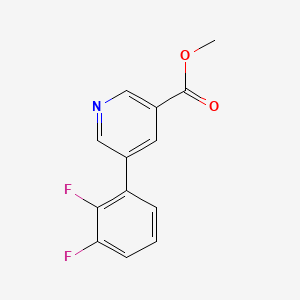

Methyl 5-(2,3-difluorophenyl)nicotinate

Description

Methyl 5-(2,3-difluorophenyl)nicotinate is a nicotinic acid derivative esterified at the carboxylic acid group, featuring a 2,3-difluorophenyl substituent at the 5-position of the pyridine ring. This structural modification distinguishes it from simpler nicotinate esters like methyl nicotinate, which lacks aromatic substituents. Fluorine atoms are known to influence lipophilicity, metabolic stability, and binding affinity, making this compound a candidate for optimization in drug development, particularly in topical formulations where skin penetration and local activity are critical .

Properties

IUPAC Name |

methyl 5-(2,3-difluorophenyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO2/c1-18-13(17)9-5-8(6-16-7-9)10-3-2-4-11(14)12(10)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFMXPISNUGRFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C2=C(C(=CC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745269 | |

| Record name | Methyl 5-(2,3-difluorophenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261663-40-4 | |

| Record name | Methyl 5-(2,3-difluorophenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2,3-difluorophenyl)nicotinate typically involves the esterification of 5-(2,3-difluorophenyl)nicotinic acid. One common method includes the reaction of 5-(2,3-difluorophenyl)nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(2,3-difluorophenyl)nicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(2,3-difluorophenyl)nicotinate has been investigated for its potential therapeutic applications. It serves as a precursor in the development of drugs targeting various diseases due to its ability to modulate biological pathways. Notably, compounds derived from this compound have shown promise in treating conditions such as:

- Neurological Disorders : Research indicates that derivatives can act on neurotransmitter receptors, potentially aiding in the treatment of depression and anxiety disorders .

- Cancer : Some studies suggest that this compound may exhibit anticancer properties by inhibiting tumor cell proliferation .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its structure allows for various modifications that can lead to new compounds with enhanced biological activities. This versatility makes it valuable in designing new pharmaceuticals and agrochemicals.

The compound has been explored for its biological activities, including:

- Antimicrobial Properties : Research has demonstrated that certain derivatives possess significant antimicrobial activity against various pathogens .

- Anti-inflammatory Effects : Studies indicate potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal evaluated the antidepressant-like effects of this compound derivatives in animal models. The results showed a significant reduction in depressive behaviors compared to control groups, suggesting that these compounds could serve as potential treatments for mood disorders .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound derivatives. The study highlighted that specific modifications to the compound led to enhanced cytotoxicity against breast cancer cells (MCF-7), indicating its potential as a lead compound for developing new cancer therapies .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Development of drugs for neurological disorders and cancer | Potential antidepressant and anticancer properties |

| Organic Synthesis | Building block for complex molecule synthesis | Versatile precursor for various chemical reactions |

| Biological Activity | Antimicrobial and anti-inflammatory studies | Significant antimicrobial activity against pathogens |

Mechanism of Action

The mechanism of action of Methyl 5-(2,3-difluorophenyl)nicotinate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug delivery systems. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares Methyl 5-(2,3-difluorophenyl)nicotinate with structurally related nicotinate esters:

| Compound Name | Substituent(s) at 5-Position | LogP (Predicted) | Solubility (mg/mL) | Key Functional Groups |

|---|---|---|---|---|

| Methyl nicotinate | None | 1.2 | 12.5 | Pyridine, ester |

| Methyl 5-phenylnicotinate | Phenyl | 2.8 | 3.2 | Pyridine, phenyl, ester |

| Methyl 5-(2-fluorophenyl)nicotinate | 2-Fluorophenyl | 2.5 | 4.1 | Pyridine, fluoro, ester |

| Methyl 5-(3-fluorophenyl)nicotinate | 3-Fluorophenyl | 2.6 | 3.8 | Pyridine, fluoro, ester |

| This compound | 2,3-Difluorophenyl | 3.1 | 2.5 | Pyridine, di-fluoro, ester |

Key Observations :

- Lipophilicity: The 2,3-difluorophenyl group increases logP (3.1) compared to mono-fluorinated (2.5–2.6) and non-fluorinated analogs (1.2–2.8). This enhances membrane permeability but reduces aqueous solubility .

- Solubility: Lower solubility (2.5 mg/mL) compared to mono-fluorinated derivatives (3.8–4.1 mg/mL) suggests formulation challenges, necessitating optimized vehicles for topical delivery .

Pharmacological Activity and Formulation Impact

Evidence from studies on nicotinate esters highlights the role of fluorination and formulation in skin penetration and erythema induction:

- Erythema Induction : Nicotinate esters act as vasodilators, with erythema serving as a biomarker for penetration. This compound likely induces prolonged erythema due to higher lipophilicity, enabling sustained release from lipid-rich formulations. In contrast, methyl nicotinate (lower logP) exhibits faster onset but shorter duration .

- Vehicle Influence : Ointment formulations with varying excipients (e.g., hydrophilic vs. lipophilic bases) differentially modulate penetration. For instance, lipophilic vehicles may enhance the target compound’s efficacy by aligning with its high logP, whereas hydrophilic vehicles could hinder absorption .

Biological Activity

Methyl 5-(2,3-difluorophenyl)nicotinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of a methyl ester and a difluorophenyl substituent. The molecular formula is , and its structure can be represented as follows:

The incorporation of fluorine atoms into the phenyl ring may enhance the compound's lipophilicity and bioavailability, which are critical for its pharmacological effectiveness.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives of nicotinates showed that this compound had notable activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

The compound's effectiveness against Staphylococcus aureus, particularly strains resistant to methicillin (MRSA), highlights its potential in treating drug-resistant infections.

Antiproliferative Activity

In vitro studies have demonstrated that this compound possesses antiproliferative effects on various cancer cell lines. A notable study assessed its impact on human cervical carcinoma (HeLa) and breast cancer (MCF-7) cells. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspase activation |

| MCF-7 | 20 | Cell cycle arrest at G1 phase |

The mechanism involves the activation of apoptotic pathways, as evidenced by increased cleavage of PARP (Poly ADP-ribose polymerase), a marker for apoptosis.

Interaction with Biological Targets

This compound has been shown to interact with specific biological targets that are crucial for its therapeutic effects. Molecular docking studies suggest that it binds effectively to the active sites of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

- Docking Scores : The binding affinity was quantified using scoring functions, revealing strong interactions with COX-1 and COX-2.

- Inhibition Studies : In vitro assays confirmed that the compound inhibits COX activity, leading to reduced prostaglandin synthesis.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial properties of several nicotinic acid derivatives, including this compound. The findings indicated a broad spectrum of activity against both pathogenic bacteria and fungi .

- Antiproliferative Effects in Cancer Models : A recent investigation focused on the antiproliferative effects of this compound on various cancer cell lines. The results demonstrated significant growth inhibition and induced apoptosis in HeLa cells through caspase-dependent pathways .

- Inflammatory Pathway Modulation : Another study explored how this compound affects inflammatory responses in cellular models. It was found to downregulate pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Q & A

Basic: What are the common synthetic routes for preparing Methyl 5-(2,3-difluorophenyl)nicotinate, and how are intermediates characterized?

Answer:

The synthesis typically involves coupling a fluorinated aryl group to the nicotinate core via Suzuki-Miyaura or Buchwald-Hartwig reactions. For example, in Example 119 of EP 4,374,877, a multi-step procedure is described where a 2,3-difluorophenyl moiety is introduced using palladium-catalyzed cross-coupling. Key intermediates, such as the boronic ester of the difluorophenyl group, are characterized by LCMS (e.g., m/z 755 [M+H]+) and HPLC retention times (e.g., 1.58 minutes under SMD-TFA05 conditions) to confirm purity and structural integrity .

Basic: Which analytical methods are most reliable for characterizing this compound?

Answer:

Reverse-phase HPLC with UV detection (e.g., SMD-TFA05 or SQD-FA05 conditions) and LCMS are standard. For instance, Example 122 in EP 4,374,877 reports an HPLC retention time of 1.50 minutes and m/z 755 [M+H]+ for a structurally related compound, demonstrating the utility of these methods in verifying molecular weight and purity. NMR (¹H/¹³C, ¹⁹F) is critical for confirming regiochemistry and fluorine substitution patterns .

Advanced: How can conflicting LCMS or HPLC data be resolved during method development?

Answer:

Discrepancies often arise from mobile phase composition or column aging. For example, Example 112 (EP 4,374,877) shows retention time variability (0.99 minutes under SMD-TFA50 vs. 1.78 minutes under SMD-TFA05), highlighting the need to standardize buffer systems (e.g., TFA concentration) and column batches. Fragment ion analysis in LCMS (e.g., m/z 565 [M+H-C4H9OCO]+ in Fourth Step of EP 4,374,877) can clarify structural ambiguities .

Advanced: What strategies optimize the regioselective introduction of 2,3-difluorophenyl groups to the nicotinate core?

Answer:

Directed ortho-metalation or halogen-directed coupling can enhance regioselectivity. Example 119 (EP 4,374,877) employs a pyridazine scaffold to direct fluorophenyl substitution via steric and electronic effects. Computational modeling (e.g., DFT for transition-state analysis) may further guide reagent selection, as seen in studies on analogous fluorinated aryl systems .

Basic: How does the difluorophenyl substituent influence the compound’s spectroscopic properties?

Answer:

The electron-withdrawing fluorine atoms deshield adjacent protons in ¹H NMR (e.g., para-fluoro substituents in cause downfield shifts of aromatic protons). In IR, C-F stretches appear at 1100–1250 cm⁻¹. Mass fragmentation patterns (e.g., loss of COOMe groups) are also distinct, as shown in Example 122 (m/z 604 [M+H]+) .

Advanced: What are the structure-activity relationship (SAR) implications of modifying the difluorophenyl or ester groups?

Answer:

Replacing the methyl ester with a free acid (e.g., as in ) alters bioavailability and target binding. In , fluorophenyl-thioether derivatives show enhanced potency due to lipophilicity and π-stacking. SAR studies in EP 4,374,877 suggest that 2,3-difluorophenyl enhances metabolic stability compared to mono-fluoro analogs .

Basic: What safety precautions are critical when handling fluorinated nicotinate derivatives?

Answer:

Fluorinated compounds often require cold storage (0–6°C) to prevent decomposition, as noted in for similar acetonitrile derivatives. Use fume hoods to avoid inhalation of volatile intermediates (e.g., trifluoroacetic acid during HPLC). Safety protocols in (P201, P210) emphasize avoiding ignition sources and using PPE .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound?

Answer:

Density functional theory (DFT) calculates Fukui indices to predict electrophilic/nucleophilic sites. Molecular docking (e.g., with kinase targets in ) models binding interactions. For example, methyl nicotinate’s ester group in PubMed:Time of erythema onset studies correlates with penetration kinetics, which can be extrapolated to fluorinated analogs .

Basic: What purification techniques are effective for isolating this compound?

Answer:

Flash chromatography with gradients of ethyl acetate/hexane is commonly used. Preparative HPLC (e.g., Example 112 with 89% yield) under high-pH conditions (e.g., SMD-TFA50) resolves polar byproducts. Recrystallization from ethanol/water mixtures is noted in for structurally related nicotinic acids .

Advanced: How do fluorination patterns impact the compound’s pharmacokinetics and metabolism?

Answer:

Fluorine atoms block cytochrome P450-mediated oxidation, as seen in ’s methyl nicotinate studies. 2,3-Difluorophenyl groups reduce glucuronidation compared to mono-fluoro analogs (e.g., ’s diflunisal analogs). In vivo assays measuring plasma half-life (e.g., LCMS-based pharmacokinetic profiling) are essential for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.